molecular formula C23H20N2O4 B2424062 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 941894-27-5

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide

Cat. No.: B2424062
CAS No.: 941894-27-5
M. Wt: 388.423
InChI Key: QKMXPBZYDWGXLZ-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a chemical compound with the molecular formula C23H20N2O4 and a molecular weight of 388.423. This compound is known for its unique structure, which includes a benzhydryl group and a benzo[d][1,3]dioxol-5-ylmethyl group connected by an oxalamide linkage.

Properties

IUPAC Name

N'-benzhydryl-N-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(24-14-16-11-12-19-20(13-16)29-15-28-19)23(27)25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMXPBZYDWGXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzhydrylamine

Benzhydrylamine is synthesized through the Gabriel synthesis , a two-step process:

  • Phthalimide formation : Benzhydryl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours to yield N-benzhydrylphthalimide.
  • Hydrazinolysis : The phthalimide intermediate is treated with hydrazine hydrate in ethanol under reflux, releasing benzhydrylamine. Purification via vacuum distillation affords the amine in ~70% yield.

Synthesis of Piperonylamine

Piperonylamine is prepared via Hofmann degradation of piperonylamide:

  • Amide formation : Piperonyl chloride reacts with ammonium hydroxide to form piperonylamide.
  • Degradation : The amide is treated with bromine and sodium hydroxide, followed by heating, to yield piperonylamine. Alternatively, LiAlH₄ reduction of piperonylonitrile (derived from piperonyl chloride and KCN) provides the amine in ~85% yield.

Stepwise Amidation Using Oxalyl Chloride

This method involves sequential reaction of oxalyl chloride with the two amines, ensuring controlled monoamidation before introducing the second amine.

Preparation of N¹-Benzhydryl Oxalyl Chloride Monoamide

  • Reaction conditions : Oxalyl chloride (1 equiv) is added dropwise to a solution of benzhydrylamine (1 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (1.1 equiv) is used to scavenge HCl.
  • Workup : The mixture is stirred at room temperature for 4 hours, filtered to remove triethylamine hydrochloride, and concentrated under vacuum. The resulting monoamide chloride is used directly in the next step.

Coupling with Piperonylamine

  • Reaction conditions : The monoamide chloride is dissolved in dry tetrahydrofuran (THF), and piperonylamine (1.1 equiv) is added. The reaction is stirred at 25°C for 12 hours.
  • Purification : The crude product is washed with 5% aqueous HCl, dried over MgSO₄, and recrystallized from ethanol to yield the target compound as a white solid (Yield: 78%, Purity: 97% by HPLC).

Coupling Agent-Mediated Synthesis

This approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate oxalic acid for amide bond formation.

Activation of Oxalic Acid

  • Reaction conditions : Oxalic acid (1 equiv) is dissolved in DMF, and EDCl (2.2 equiv) and HOBt (2.2 equiv) are added at 0°C. The mixture is stirred for 30 minutes to form the active ester.

Sequential Amidation

  • First coupling : Benzhydrylamine (1 equiv) is added, and the reaction is stirred at 25°C for 6 hours.
  • Second coupling : Piperonylamine (1 equiv) is introduced, and stirring continues for an additional 12 hours.
  • Purification : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (Hexane:EtOAc = 3:1) to afford the diamide (Yield: 82%, Purity: 96%).

One-Pot Synthesis via Mixed Carbonate Intermediate

A novel one-pot method utilizes oxalic acid diethyl ester as a bifunctional substrate.

Reaction Protocol

  • Ester aminolysis : Benzhydrylamine (1 equiv) and oxalic acid diethyl ester (1 equiv) are refluxed in xylene for 8 hours, forming the monoamide ethyl ester.
  • Second aminolysis : Piperonylamine (1 equiv) is added, and refluxing continues for 12 hours.
  • Workup : The solvent is evaporated, and the residue is recrystallized from methanol (Yield: 75%, Purity: 94%).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Purity (%)
Oxalyl Chloride High purity, minimal byproducts Requires anhydrous conditions 78 97
EDCl/HOBt Mild conditions, scalable Costly reagents, chromatography needed 82 96
One-Pot Carbonate Simplified workflow, no intermediates Longer reaction times 75 94

Critical Factors Influencing Reaction Efficiency

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance amidation kinetics, while xylene facilitates high-temperature reactions.
  • Stoichiometry : Excess oxalyl chloride (1.2 equiv) ensures complete monoamidation before introducing the second amine.
  • Purification : Recrystallization from ethanol or methanol effectively removes unreacted amines and salts.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide: Similar structure but lacks the methyl group on the benzo[d][1,3]dioxole ring.

    N1-benzhydryl-N2-(benzo[d][1,3]dioxol-4-ylmethyl)oxalamide: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole ring.

Uniqueness

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is unique due to its specific substitution pattern and the presence of both benzhydryl and benzo[d][1,3]dioxol-5-ylmethyl groups. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide, with the CAS number 941894-27-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C23_{23}H20_{20}N2_2O4_4
  • Molecular Weight: 388.4 g/mol
  • Structure: The compound features a benzhydryl group and a benzo[d][1,3]dioxole moiety, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzhydryl Derivative: Benzhydrylamine is reacted with oxalyl chloride to form benzhydryl oxalyl chloride.
  • Coupling Reaction: This intermediate is then coupled with benzo[d][1,3]dioxole to produce the final oxalamide compound.

These reactions are usually conducted under anhydrous conditions to prevent hydrolysis and ensure high yields.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and derivatives. Here are some key findings:

StudyBiological ActivityResults
Jamkhandi et al. (2014) AntibacterialCompounds similar to this compound showed significant inhibition against Bacillus subtilis and Escherichia coli.
PMC Article (2024) AntifungalBenzotriazole derivatives exhibited moderate antifungal activity; this suggests potential for similar oxalamides in antifungal applications.
BenchChem (2024)Enzyme InteractionThe compound's structure indicates potential for binding to specific receptors or enzymes, modulating their activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N1-benzhydryl-N2-(3-chloro-2-methylphenyl)oxalamideContains a chloro-methylphenyl groupAntimicrobial properties reported
This compoundBenzo[d][1,3]dioxole moiety presentPotentially higher enzyme interaction due to bulky groups

Q & A

(Basic) What synthetic methodologies are commonly employed to synthesize N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide and its analogs?

Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Amide bond formation : Reacting benzhydrylamine derivatives with activated oxalyl intermediates (e.g., oxalyl chloride) under anhydrous conditions .
  • Functionalization of the benzodioxole moiety : Introducing substituents via nucleophilic substitution or coupling reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures yields high-purity products (reported yields: 60–85%) .

(Basic) What analytical techniques are critical for characterizing this compound post-synthesis?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with benzhydryl protons appearing as singlets (~6.8–7.5 ppm) and benzodioxole methylene protons as distinct multiplets (~4.2–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values within 0.001 Da) .
  • Elemental Analysis : Ensures >95% purity by comparing calculated vs. observed C, H, N percentages .

(Basic) Which in vitro models are used to evaluate its biological activity, and what endpoints are measured?

Answer:

  • Anticancer assays : Cytotoxicity is tested via MTT assays ( methodology) against cell lines like MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer), with IC50_{50} values typically ranging from 5–50 µM .
  • Enzyme inhibition : Butyrylcholinesterase (BuChE) activity is measured using Ellman’s assay, with inhibition constants (KiK_i) calculated via Lineweaver-Burk plots .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) quantifies apoptotic cells in treated MDA-MB-231 cultures .

(Advanced) How does X-ray crystallography contribute to understanding its structure-activity relationship (SAR)?

Answer:
Crystallographic data (e.g., PDB entries or COD datasets) reveal:

  • Conformational rigidity : Orthorhombic crystal systems (space group P21_121_121_1) show planar benzodioxole and benzhydryl moieties, favoring hydrophobic interactions in target binding pockets .
  • Hydrogen-bonding networks : Key interactions between the oxalamide carbonyl and residues like His438 in BuChE (validated by docking studies) .
  • Thermal stability : Thermogravimetric analysis (TGA) of analogs shows decomposition temperatures >200°C, indicating suitability for in vivo studies .

(Advanced) What strategies optimize bioactivity while minimizing off-target effects?

Answer:

  • Scaffold modulation : Replacing the benzhydryl group with smaller alkyl chains (e.g., cyclopentyl) reduces nonspecific cytotoxicity while maintaining BuChE inhibition (KiK_i < 1 µM) .
  • Prodrug design : Esterification of the oxalamide group enhances solubility (logP reduction from 3.2 to 1.8) and bioavailability in pharmacokinetic studies .
  • Selectivity profiling : Screening against >50 kinases (e.g., EGFR, VEGFR2) identifies off-target inhibition, guiding structural refinements .

(Advanced) How can researchers resolve contradictions in cytotoxicity data across studies?

Answer:

  • Standardize assay conditions : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from variations in cell passage number, serum concentration, or incubation time. Adopt CLSI guidelines for reproducibility .
  • Mechanistic follow-up : Confirm apoptosis via caspase-3 activation assays if MTT results are ambiguous .
  • Batch-to-batch consistency : Ensure compound purity (>98% by HPLC) and exclude endotoxin contamination (LAL assay) .

(Advanced) What computational tools validate interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding poses in BuChE (PDB: 1P0I) with RMSD < 2.0 Å compared to crystallographic data .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical residues (e.g., Trp231) for affinity .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with anticancer activity (R2^2 > 0.85 in training sets) .

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